5-Isoquinolinesulfonic acid

描述

Historical Context and Evolution of Research on Isoquinoline (B145761) Derivatives

The journey into the complex world of isoquinoline and its derivatives began in the late 19th century with the initial isolation of the parent compound, isoquinoline, from coal tar. numberanalytics.com This discovery marked a significant milestone in heterocyclic chemistry, sparking extensive research into a new class of nitrogen-containing bicyclic aromatic compounds. numberanalytics.comsolubilityofthings.com The core isoquinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comsolubilityofthings.com

Initial scientific interest was significantly amplified by the discovery that the isoquinoline scaffold is a core component of numerous naturally occurring, biologically active alkaloids. numberanalytics.comnih.gov Morphine, the first bioactive isoquinoline alkaloid isolated in the early 19th century, along with others like papaverine, demonstrated the profound pharmacological potential of this class of compounds. nih.govresearchgate.net These early findings propelled isoquinoline alkaloids to a prominent position in medicinal chemistry and natural product research. nih.govresearchgate.net

Over the past two centuries, research has evolved from simple isolation and identification to complex synthetic methodologies and the exploration of a wide array of applications. nih.govrsc.org Scientists have developed numerous methods for synthesizing isoquinoline derivatives, including modern techniques involving transition-metal catalysis, to create novel molecules with diverse chemical and biological properties. researchgate.net This has expanded the scope of isoquinoline chemistry beyond pharmaceuticals to fields such as agrochemicals and materials science. numberanalytics.com The continuous investigation into isoquinoline alkaloids has led to the identification of thousands of compounds with a broad spectrum of bioactivities, ensuring their enduring relevance in drug discovery and development. nih.govrsc.org

Significance of 5-Isoquinolinesulfonic Acid in Modern Chemical Science and Technology

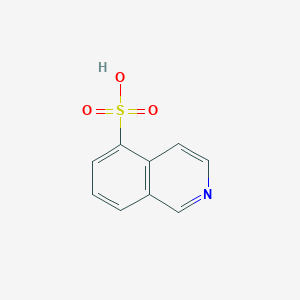

Within the vast family of isoquinoline derivatives, this compound has emerged as a compound of significant interest due to its unique chemical properties and versatile applications. Characterized by a sulfonic acid group (-SO₃H) attached to the 5-position of the isoquinoline ring, this compound exhibits strong acidity and enhanced water solubility compared to its parent structure. cymitquimica.com These characteristics make it a valuable reagent and intermediate in various chemical processes. cymitquimica.com

A primary role of this compound is its function as a crucial building block in the synthesis of pharmaceuticals. nordmann.globalchemicalbook.com It is a key intermediate in the production of Fasudil (B1672074), a potent Rho-kinase (ROCK) inhibitor. tocopharm.com The synthesis of Fasudil and its analogues, which often involves modifications of the 5-isoquinolinesulfonyl moiety, is a significant area of research. Furthermore, this compound is utilized in the synthesis of conjugates of oligoarginine peptides, which can lead to highly potent and selective kinase inhibitors. tocopharm.comchemicalbook.comresearchgate.net

Beyond pharmaceuticals, its applications extend to the synthesis of dyes and pesticides. chemicalbook.com The sulfonic acid group contributes to its utility as a pH regulator and as a catalyst in certain organic reactions. cymitquimica.comcapitalresin.com For instance, isoquinolinium-N-sulfonic acid thiocyanate (B1210189), a derivative, has been developed as an efficient and reusable solid acid catalyst for thiocyanation reactions in water, highlighting a move towards greener chemical processes. researchgate.net Its role as a ligand and its interaction with proteins, such as the cAMP-dependent protein kinase A, have also been studied, revealing its importance in biochemical research. fuw.edu.plrcsb.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 27655-40-9 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₉H₇NO₃S | cymitquimica.comnordmann.globalchemicalbook.com |

| Molecular Weight | 209.22 g/mol | chemicalbook.comtocopharm.com |

| Appearance | White to off-white crystalline solid/powder | cymitquimica.comtcichemicals.com |

| Melting Point | >300 °C | |

| Synonyms | 5-Sulfoisoquinoline | nordmann.globaltcichemicals.com |

Current Research Landscape and Emerging Trends

The current research landscape for this compound and its derivatives is dynamic and expanding, driven by the quest for new materials, catalysts, and therapeutic agents with enhanced specificity and efficacy. A significant trend is the development of highly selective kinase inhibitors. researchgate.net Researchers are designing and synthesizing conjugates of 5-isoquinolinesulfonylamides with peptides, such as oligo-D-arginine, to create compounds with exceptionally high affinity and selectivity for specific kinases like ROCK-II. researchgate.net This approach represents a sophisticated strategy to improve the therapeutic profile of kinase inhibitors.

In the realm of materials science and catalysis, there is a growing interest in creating functionalized materials. The development of derivatives like isoquinolinium-N-sulfonic acid thiocyanate as a heterogeneous, reusable catalyst for organic synthesis in aqueous media exemplifies the trend towards sustainable or "green" chemistry. researchgate.net These catalysts offer advantages such as ease of separation and reduced environmental impact. researchgate.net

Furthermore, advanced computational techniques are being increasingly applied to study this compound and its interactions. Spectroscopic profiling combined with Density Functional Theory (DFT) calculations is used to precisely characterize the molecular structure and properties of the compound. researchgate.netresearchgate.net Molecular docking and dynamics simulations are employed to investigate its binding to biological targets, such as enzymes, providing insights that can guide the design of new and more potent molecules. researchgate.netacs.org The synthesis of novel quinoline-based derivatives for evaluation as antimicrobial agents also remains an active area of investigation, addressing the ongoing need for new drugs to combat resistant pathogens. researchgate.net The market for this compound is also a subject of analysis, indicating its commercial importance and forecasting future industry trends. alliedmarketresearch.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMJTLUPSMCTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074903 | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27655-40-9 | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-5-sulfonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Isoquinolinesulfonic Acid and Its Derivatives

Advanced Synthesis Strategies for 5-Isoquinolinesulfonic Acid

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions represent a powerful tool for the synthesis of isoquinoline (B145761) derivatives. These methods often involve C-H activation and annulation strategies, providing efficient routes to complex molecular architectures. For instance, a novel one-pot reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N–H group-containing heterocycles, followed by intramolecular palladium-catalyzed C–H arylation, has been developed to synthesize N-fused isoquinoline derivatives. rsc.org This approach offers convenient access to a diverse range of polycyclic isoquinolines. rsc.org

Another notable palladium-catalyzed method involves the C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. This reaction yields 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com A plausible mechanism for this transformation begins with the coordination of palladium(II) to the N-methoxybenzamide, followed by C–H activation to form a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allenoic acid ester lead to the final product after reductive elimination. mdpi.com Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully employed to synthesize a variety of isoquinoline-1-carboxamides in good to high yields. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Isoquinoline Derivatives

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

| 1-bromo-2-(2,2-difluorovinyl)benzenes, N–H heterocycles | Palladium catalyst | N-fused polycyclic isoquinolines | One-pot synthesis | rsc.org |

| N-methoxy benzamides, 2,3-allenoic acid esters | Bis(acetonitrile)dichloropalladium(II) | 3,4-substituted hydroisoquinolones | High regioselectivity, good yields | mdpi.com |

| 1-iodoisoquinoline, various amines | Pd(OAc)2/PPh3 or Pd(OAc)2/XantPhos | Isoquinoline-1-carboxamides | Chemoselective, good to high yields | researchgate.net |

| Morita-Baylis-Hillman alcohols, amino compounds | Pd(PPh3)2Cl2/DPPP | 1,2-dihydroquinolines | Facile synthesis, up to 95% yield | nih.gov |

Copper(I)-Catalyzed Tandem Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. These methods are particularly effective in forming carbon-heteroatom bonds under mild conditions. jsynthchem.com For example, a copper-mediated tandem reaction involving the Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization, provides a novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org

In another application, copper(I)-catalyzed multicomponent reactions of dioxazolones, acetylenes, and amines have been shown to produce N-acyl amidines. beilstein-journals.org This transformation proceeds through a proposed mechanism involving the formation of a copper-containing intermediate. beilstein-journals.org Additionally, copper-catalyzed synthesis of diarylamines has been achieved using p-toluene sulfonamides and benzhydrol derivatives through a Borrowing Hydrogen (BH) mechanism, highlighting the versatility of copper catalysis in amine synthesis. academie-sciences.fr

Table 2: Copper-Catalyzed Synthesis of Quinolines and Related Compounds

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

| ortho-bromobenzaldehyde, active methylene nitriles | Copper catalyst | 2-aminoquinolines, 2-arylquinoline-3-carbonitriles | Regioselective, tandem reaction | rsc.org |

| Dioxazolones, acetylenes, amines | Copper(I) catalyst | N-acyl amidines | Multicomponent reaction | beilstein-journals.org |

| p-toluene sulfonamides, benzhydrol derivatives | dppe-Cu(OTf)2 | Diarylamines | Borrowing Hydrogen mechanism, high yields | academie-sciences.fr |

| 2-(2-bromophenyl)-benzofuro[3,2-d]pyrimidin-4(3H)-ones, terminal alkynes | Copper catalyst | Benzofuro[3',2':4,5]pyrimido[2,1-a]isoindol-6(8H)-one derivatives | High efficiency, broad substrate scope | sioc-journal.cn |

Ru(II)-Catalyzed C-H Functionalization/Annulation Techniques

Ruthenium(II)-catalyzed C-H functionalization has become a prominent strategy for the synthesis of isoquinoline and isoquinolone scaffolds. These reactions often proceed with high efficiency and selectivity, leveraging a directing group to guide the C-H activation. nih.gov A notable example is the oxidant-free Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides to produce isoquinolines. nih.gov This method utilizes the free amine as a directing group, a feature corroborated by the detection of an amine-directed ruthenacyclic intermediate via high-resolution mass spectrometry. nih.gov

Furthermore, Ru(II)-catalyzed oxidative annulation of compounds with C–H, N–O, and O–O bonds with internal alkynes has been achieved in environmentally friendly solvent systems like PEG-400/water. rsc.org This approach has been successfully applied to synthesize isoquinolinones, isocoumarins, and N-methyl isoquinolinones. rsc.org The catalytic system can often be recycled without a significant drop in activity. rsc.org Carboxylate-assisted ruthenium-catalyzed annulations of alkynes with free hydroxamic acids in water also provide a green route to isoquinolones. acs.org

Table 3: Ru(II)-Catalyzed Synthesis of Isoquinoline Derivatives

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

| Primary benzylamines, sulfoxonium ylides | Ru(II) catalyst | Isoquinolines | External oxidant-free, free amine directing group | nih.gov |

| Various substrates, internal alkynes | Recyclable ruthenium/PEG-400 | Isoquinolinones, isocoumarins, N-methyl isoquinolinones | Green solvent system, recyclable catalyst | rsc.org |

| Free hydroxamic acids, alkynes | Ruthenium(II) carboxylate complex | Isoquinolones | Environmentally benign (water), high chemoselectivity | acs.org |

| Aromatic sulfonic acids, alkenes | In situ generated ruthenium(II) catalyst | Alkenylated arenes | Cross-dehydrogenative alkenylation | researchgate.net |

Preparation from Isoquinoline-5-sulphonyl Chloride

A common and direct method for the synthesis of this compound derivatives involves the use of isoquinoline-5-sulfonyl chloride. This reactive intermediate can be prepared by treating this compound with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comgoogle.comnih.gov The resulting isoquinoline-5-sulfonyl chloride hydrochloride is often used without further purification due to its instability. lookchem.com

The sulfonyl chloride is a versatile precursor for the synthesis of a wide array of sulfonamides. For example, reaction with various amines yields the corresponding N-substituted isoquinoline-5-sulfonamides. A general procedure involves adding the isoquinoline-5-sulfonyl chloride to a solution of the desired amine, often in a solvent like dichloromethane (B109758) (CH2Cl2) and in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl. google.comlookchem.com This method has been used to synthesize a range of derivatives, including N-(2-aminoethyl)isoquinoline-5-sulfonamides. google.com

Table 4: Synthesis of 5-Isoquinolinesulfonamides from Isoquinoline-5-sulfonyl Chloride

| Amine Reactant | Base | Solvent | Product | Yield | Reference |

| Ethylenediamine (B42938) | NaHCO3 (for free base) | CH2Cl2 | N-(2-aminoethyl)isoquinoline-5-sulfonamide | 55% | chemicalbook.com |

| Ethylenediamine | - | CHCl3 | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | 89% | google.com |

| (2-amino-ethyl)-carbamic acid tert-butyl ester | Pyridine | CH2Cl2 | tert-butyl (2-(isoquinoline-5-sulfonamido)ethyl)carbamate | - | google.com |

| N-methylethylenediamine | - | - | N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide | 20% | nih.gov |

Sulfonation Reactions of Isoquinoline

The direct sulfonation of isoquinoline is a fundamental method for preparing isoquinolinesulfonic acids. The position of sulfonation is highly dependent on the reaction conditions, particularly the temperature. Sulfonation of isoquinoline with fuming sulfuric acid at 115°C primarily yields isoquinoline-5-sulfonic acid. acs.org This has been established as the main product under these conditions. acs.org

In contrast, carrying out the sulfonation at a higher temperature of 300°C leads to the formation of a different isomer as the chief product. acs.org A specific procedure for synthesizing a derivative, 1-chloro-5-isoquinolinesulfonic acid, involves the dropwise addition of 1-chloroisoquinoline (B32320) to fuming sulfuric acid while cooling, followed by heating to 80°C for 18 hours. prepchem.com The product is then precipitated by adding the reaction mixture to ice water. prepchem.com This demonstrates that the substitution pattern of the starting isoquinoline and the reaction conditions can be manipulated to achieve specific sulfonation products.

Novel Approaches for Sulfonamide Synthesis via this compound Precursors

Recent advancements have focused on developing more efficient and environmentally friendly methods for synthesizing sulfonamides from sulfonic acids, bypassing the need to isolate the often unstable sulfonyl chloride intermediates. One such innovative approach utilizes microwave-assisted synthesis. organic-chemistry.org In this method, the sulfonic acid is activated with 2,4,6-trichloro- nih.govchemicalbook.comgoogleapis.com-triazine (TCT) under microwave irradiation, followed by reaction with an amine to produce the desired sulfonamide in high yield and purity. organic-chemistry.org This process is operationally simple, tolerates a good range of functional groups, and significantly reduces reaction times compared to conventional heating methods. organic-chemistry.org

Another strategy involves the synthesis of guanidine-containing sulfonamides. lookchem.com In one route, isoquinoline-5-sulfonyl chloride is reacted with diamines to form aminoalkyl-sulfonamides, which are then treated with S-methylisothiourea under basic conditions to yield the guanidine (B92328) derivatives. lookchem.com An alternative route for cyclic derivatives involves first preparing cyclic aminoguanidines, which are then sulfonylated with isoquinoline-5-sulfonyl chloride. lookchem.com These novel methods expand the toolkit available for creating diverse libraries of isoquinoline-5-sulfonamide (B1244767) derivatives for various applications. molaid.comevitachem.com

Synthetic Routes to Functionalized this compound Derivatives

The functionalization of this compound can be achieved through various synthetic strategies, targeting either the isoquinoline nucleus or the sulfonic acid group. These modifications allow for the creation of a diverse library of compounds with a range of pharmacological properties.

Modifications to the isoquinoline ring of this compound are crucial for developing new analogs. The aromatic nature of the isoquinoline system allows for electrophilic substitution reactions, although the sulfonic acid group can influence the regioselectivity of these reactions.

One common approach involves the use of pre-functionalized isoquinolines which are then sulfonated. For instance, 7-bromo-isoquinoline can be treated with chlorosulfonic acid at high temperatures to introduce a sulfonyl chloride group, which can then be hydrolyzed to the sulfonic acid. This method allows for the synthesis of bromo-substituted this compound. google.com

Another strategy involves the direct functionalization of the isoquinoline ring in this compound derivatives. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other carbon-based substituents at specific positions on the isoquinoline core, provided a suitable handle like a halogen is present. nih.gov Furthermore, rhodium-catalyzed C-H activation and annulation of aryl ketones with alkynes using hydroxylamine-O-sulfonic acid (HOSA) as a directing group presents a modern approach to constructing substituted isoquinoline scaffolds. researchgate.net

The sulfonic acid group of this compound is a versatile functional handle that can be converted into a variety of other groups, most notably sulfonamides and sulfonate esters.

The synthesis of sulfonamides is a common and important modification. The general procedure involves the conversion of this compound to its corresponding sulfonyl chloride, typically using a chlorinating agent like thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). chemicalbook.com The resulting isoquinoline-5-sulfonyl chloride is a key intermediate that can then be reacted with a wide range of primary or secondary amines to yield the desired sulfonamides. chemicalbook.comlookchem.com For instance, reaction with ethylenediamine has been used to produce N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives. chemicalbook.com The reaction conditions for amination are often mild, proceeding at room temperature in solvents like dichloromethane. chemicalbook.com

Another modification involves the formation of sulfonate esters. This can be achieved by reacting isoquinoline-5-sulfonyl chloride with various alcohols. A specific application of this is the use of neopentyl groups as protecting groups for the sulfonic acid. This allows for chemical transformations on other parts of the molecule without interference from the acidic sulfonic acid group. The neopentyl sulfonate ester is stable under a variety of conditions but can be deprotected using nucleophilic reagents. google.com

The introduction of chlorine substituents onto the isoquinoline ring of this compound can significantly impact the properties of the resulting compounds. The synthesis of these analogs can be approached in several ways.

One method involves the direct chlorosulfonylation of a chloro-substituted isoquinoline. For example, starting with a pre-existing chloro-isoquinoline and reacting it with a sulfonating agent like chlorosulfonic acid can yield a chloro-isoquinolinesulfonyl chloride, which is then hydrolyzed to the sulfonic acid. google.com

Another approach is the halogenation of isoquinoline-5-sulfonic acid itself or its derivatives. While direct chlorination can be challenging due to the deactivating effect of the sulfonic acid group, specific reagents and conditions can be employed. A process for producing 4-fluoroisoquinoline-5-sulfonyl halide involves halogenating reagents at controlled temperatures. google.com Although this example is for fluorination, similar principles can be applied for chlorination.

The synthesis of related chloro-quinoline derivatives often involves multi-step sequences. For example, the Friedländer condensation can be used to construct the quinoline (B57606) ring system from appropriately substituted anilines and ketones, where a chloro-substituent is already present on one of the precursors. beilstein-journals.org A similar logic can be applied to the synthesis of chloro-isoquinolines.

Modifications of the Sulfonic Acid Moiety

Stereoselective Synthesis and Chiral Resolution Techniques

Many biologically active molecules derived from this compound are chiral. Therefore, methods for their stereoselective synthesis or the resolution of racemic mixtures are of great importance.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be achieved by using chiral catalysts or chiral auxiliaries in the synthetic route. For instance, in the synthesis of related heterocyclic systems, chiral acids have been used as catalysts to induce stereoselectivity, although with varying success. bas.bgresearchgate.net While specific examples for the stereoselective synthesis of this compound derivatives are not abundant in the provided results, general principles of asymmetric synthesis, such as the use of chiral rhodium or palladium catalysts in C-H activation or cross-coupling reactions, could be applied. nih.govresearchgate.net

Chiral resolution is a more common method for obtaining enantiomerically pure compounds. This technique involves separating a racemic mixture into its individual enantiomers. A widely used method is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. wikipedia.org For a racemic amine derivative of this compound, a chiral acid such as tartaric acid or camphorsulfonic acid could be used as a resolving agent. wikipedia.orggoogle.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique for chiral separation is chiral column chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, which can resolve enantiomers based on their differential interactions with the chiral support. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. nih.gov

One key aspect of green chemistry is the use of environmentally benign solvents. Water has been explored as a solvent for reactions such as the thiocyanation of arenes using a sulfonic acid functionalized catalyst. researchgate.net The use of solvent-free conditions, such as mechanosynthesis (grinding and kneading), has been reported for the co-crystallization of a related iodoquinoline-sulfonic acid derivative, which minimizes solvent waste.

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as sulfonic acid functionalized silica-coated magnetic nanoparticles, offer the advantage of easy separation from the reaction mixture using an external magnet and can be reused multiple times without significant loss of activity. rsc.org This simplifies product purification and reduces catalyst waste.

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is also a green approach that saves time, resources, and reduces waste. beilstein-journals.org The development of one-pot procedures for the synthesis of isoquinoline derivatives from simple starting materials is an active area of research. researchgate.netorganic-chemistry.org Furthermore, the use of microwave or ultrasound irradiation can often accelerate reaction times and improve yields, contributing to a more energy-efficient process. beilstein-journals.orgnih.gov

Computational Chemistry and Theoretical Studies of 5 Isoquinolinesulfonic Acid

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and vibrational characteristics of 5-Isoquinolinesulfonic acid. nih.govresearchgate.netpeeref.com

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) Basis Set

A widely used approach for studying this compound involves Density Functional Theory (DFT) calculations with the B3LYP functional and the 6-311++G(d,p) basis set. nih.govresearchgate.netcolab.ws This combination has been shown to provide a reliable description of the molecule's geometric and electronic properties. researchgate.net The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock and DFT principles, offering a good balance between accuracy and computational cost. researchgate.net The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a more accurate representation of the electron distribution, especially in regions far from the nucleus and in bonding areas. rsc.org

Optimized Molecular Geometry Parameters

The geometry of the this compound molecule has been optimized using the DFT/B3LYP/6-311++G(d,p) level of theory to find the minimum energy conformation. nih.govresearchgate.net The resulting optimized parameters, including bond lengths and bond angles, provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Optimized Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C1-C9 | 1.418 |

| C1-N2 | 1.321 |

| N2-C3 | 1.378 |

| C3-C4 | 1.417 |

| C4-C10 | 1.415 |

| C5-C10 | 1.381 |

| C5-C6 | 1.421 |

| C6-C7 | 1.376 |

| C7-C8 | 1.418 |

| C8-C9 | 1.419 |

| C9-C10 | 1.425 |

| C5-S11 | 1.791 |

| S11-O12 | 1.455 |

| S11-O13 | 1.455 |

| S11-O14 | 1.671 |

| O14-H15 | 0.981 |

This table presents a selection of calculated bond lengths. The numbering of atoms may vary between different computational studies.

Table 2: Selected Optimized Bond Angles of this compound

| Bond Angle | Angle (°) |

| C9-C1-N2 | 123.1 |

| C1-N2-C3 | 117.2 |

| N2-C3-C4 | 123.4 |

| C3-C4-C10 | 119.5 |

| C10-C5-C6 | 120.3 |

| C5-C6-C7 | 120.5 |

| C6-C7-C8 | 119.6 |

| C7-C8-C9 | 120.1 |

| C1-C9-C8 | 121.2 |

| C1-C9-C10 | 118.5 |

| C8-C9-C10 | 120.3 |

| C4-C10-C5 | 121.5 |

| C4-C10-C9 | 118.3 |

| C5-C10-C9 | 120.2 |

| C6-C5-S11 | 120.1 |

| C10-C5-S11 | 119.6 |

| O12-S11-O13 | 116.7 |

| O12-S11-O14 | 106.8 |

| O13-S11-O14 | 106.8 |

| C5-S11-O12 | 108.9 |

| C5-S11-O13 | 108.9 |

| C5-S11-O14 | 108.1 |

| S11-O14-H15 | 108.9 |

This table presents a selection of calculated bond angles. The numbering of atoms may vary between different computational studies.

Vibrational Assignments and Infrared Intensities

Theoretical vibrational analysis provides a detailed assignment of the fundamental vibrational modes of this compound. nih.govresearchgate.net These calculations are crucial for interpreting experimental infrared (IR) spectra. rsc.org The calculated frequencies and IR intensities, obtained at the B3LYP/6-311++G(d,p) level, generally show good agreement with experimental data after applying a scaling factor to account for anharmonicity and the approximate nature of the theoretical method. nih.gov

Table 3: Selected Calculated Vibrational Frequencies and IR Intensities for this compound

| Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 3589 | 55.4 | O-H stretch |

| 3108 | 12.7 | C-H stretch (aromatic) |

| 3085 | 18.9 | C-H stretch (aromatic) |

| 1635 | 45.2 | C=C stretch (ring) |

| 1590 | 33.1 | C=N stretch (ring) |

| 1475 | 25.8 | C-C stretch (ring) |

| 1385 | 150.3 | S=O asymmetric stretch |

| 1175 | 210.5 | S=O symmetric stretch |

| 830 | 85.6 | C-H out-of-plane bend |

| 760 | 60.1 | Ring deformation |

This table presents a selection of calculated vibrational frequencies and their corresponding assignments. The exact values may differ slightly between various computational studies.

Raman Scattering Analysis

In addition to infrared spectroscopy, Raman scattering is a valuable technique for probing the vibrational modes of molecules. horiba.comamericanpharmaceuticalreview.comlibretexts.org Theoretical calculations can also predict Raman activities, which correspond to the intensity of Raman scattered light for each vibrational mode. nih.govresearchgate.net The combination of theoretical IR and Raman data provides a comprehensive understanding of the vibrational spectrum of this compound. nih.gov

Table 4: Selected Calculated Raman Activities for this compound

| Wavenumber (cm⁻¹) | Raman Activity (Å⁴/amu) | Assignment |

| 3108 | 150.2 | C-H stretch (aromatic) |

| 3085 | 120.8 | C-H stretch (aromatic) |

| 1635 | 80.5 | C=C stretch (ring) |

| 1590 | 65.3 | C=N stretch (ring) |

| 1385 | 40.1 | S=O asymmetric stretch |

| 1175 | 30.7 | S=O symmetric stretch |

| 1030 | 95.2 | Ring breathing mode |

This table presents a selection of calculated Raman activities and their corresponding assignments. The exact values may differ slightly between various computational studies.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound, which govern its reactivity, have been explored through the analysis of its frontier molecular orbitals. nih.govcolab.ws

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. libretexts.orgwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.comajchem-a.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net

For this compound, the HOMO is primarily localized on the isoquinoline (B145761) ring, indicating that this is the most probable site for electrophilic attack. nih.gov The LUMO, on the other hand, is distributed over both the isoquinoline ring and the sulfonic acid group. nih.gov The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. colab.ws

Table 5: Calculated HOMO and LUMO Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 5.10 |

The values presented are representative and may vary depending on the specific computational methodology employed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. libretexts.orgchemrxiv.org The MEP surface of a molecule is color-coded to represent the electrostatic potential, where different colors indicate regions of varying electron density. uni-muenchen.deavogadro.cc Typically, red signifies regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates areas of most positive potential (electron-poor), susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net The color scale generally follows the order: red < orange < yellow < green < blue. researchgate.net

For this compound (5-IQSA), MEP analysis, performed using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, reveals distinct electronegative and electropositive regions. nih.gov The most significant negative potential is concentrated around the oxygen atoms of the sulfonic acid group (-SO₃H) and the nitrogen atom of the isoquinoline ring. nih.gov This indicates that these locations are the primary sites for electrophilic interactions. researchgate.netnih.gov Conversely, the hydrogen atoms, particularly the one in the sulfonic acid group, exhibit the most positive potential, marking them as likely sites for nucleophilic attack. researchgate.netnih.gov This detailed charge mapping is fundamental in understanding the molecule's intermolecular interactions. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and intramolecular interactions that contribute to a molecule's stability. uni-muenchen.dewisc.edu This method examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory; a higher E(2) value signifies a stronger interaction. wisc.edu

In the case of this compound, NBO analysis highlights significant hyperconjugative interactions and charge delocalization. nih.gov The stability of the molecule is largely attributed to electron delocalization from lone pairs (LP) of oxygen and nitrogen atoms to the antibonding orbitals (σ* and π*) of the ring structure. nih.govperiodicodimineralogia.it

Key interactions identified through NBO analysis for 5-IQSA include:

π → π interactions: Significant delocalization occurs from the π bonds of the C5-C6 and C7-C8 atoms to the π antibonding orbitals of the C3-C4 and C9-C10 bonds. nih.gov

LP → π interactions: The lone pair of the N2 atom donates electron density to the π orbitals of the C1-C9 and C3-C4 bonds, contributing significantly to the stability of the system. nih.gov

LP → σ interactions: The lone pairs of the oxygen atoms (O12, O13, O14) in the sulfonyl group exhibit strong interactions with the antibonding σ orbitals of neighboring S-C and S-O bonds. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C6) | π(C3-C4) | 20.21 | π → π |

| π(C5-C6) | π(C9-C10) | 22.45 | π → π |

| π(C7-C8) | π(C9-C10) | 18.96 | π → π |

| LP(1) N2 | π(C1-C9) | 39.15 | LP → π |

| LP(1) N2 | π(C3-C4) | 35.12 | LP → π |

| LP(2) O12 | σ(S11-O13) | 31.11 | LP → σ |

| LP(3) O13 | σ(S11-O14) | 91.12 | LP → σ |

Fukui Functions and Local Softness Analysis

Fukui functions are essential reactivity descriptors derived from conceptual Density Functional Theory (DFT) that identify the most reactive sites within a molecule. acs.orgresearchgate.netscm.com The function helps predict where nucleophilic, electrophilic, or radical attacks are most likely to occur by analyzing the change in electron density when an electron is added or removed. scm.comfaccts.de

The condensed Fukui functions for an atom k are:

f+ (for nucleophilic attack): qk(N+1) - qk(N)

f- (for electrophilic attack): qk(N) - qk(N-1)

f0 (for radical attack): [qk(N+1) - qk(N-1)] / 2

Here, qk is the charge on atom k for the neutral (N), anionic (N+1), and cationic (N-1) states. scm.com Local softness (s), which is the product of the condensed Fukui function and the global softness (S), further refines the prediction of reactivity. scm.commdpi.com

For this compound, calculations show that specific atoms are predisposed to certain types of reactions. nih.gov The analysis of Fukui functions and local softness indicates that the C1, C3, and C8 atoms are the most probable sites for nucleophilic attack (highest f+ and s+ values). For electrophilic attack, the N2 and C7 atoms are identified as the most reactive sites (highest f- and s- values). Radical attacks are predicted to occur at the C1 and C3 atoms (highest f0 and s0 values). nih.gov

| Atom | f+ | f- | f0 | s+ | s- | s0 |

|---|---|---|---|---|---|---|

| C1 | 0.142 | 0.031 | 0.086 | 0.045 | 0.010 | 0.027 |

| N2 | 0.021 | 0.113 | 0.067 | 0.007 | 0.036 | 0.021 |

| C3 | 0.128 | 0.045 | 0.086 | 0.041 | 0.014 | 0.027 |

| C7 | 0.024 | 0.102 | 0.063 | 0.008 | 0.032 | 0.020 |

| C8 | 0.111 | 0.017 | 0.064 | 0.035 | 0.005 | 0.020 |

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of atoms within a molecule. wikipedia.orgchemrxiv.org This analysis provides a picture of the electron distribution and can help identify electron-rich and electron-poor centers. researchgate.nettandfonline.com However, it is known that Mulliken charges are sensitive to the choice of the basis set used in the calculation. wikipedia.org

In this compound, Mulliken charge analysis performed at the B3LYP/6-311++G(d,p) level reveals the charge distribution across the molecule. nih.gov The analysis shows that the sulfur atom (S11) carries a significant positive charge, while the oxygen atoms (O12, O13, O14) of the sulfonyl group and the nitrogen atom (N2) are highly electronegative, bearing substantial negative charges. nih.gov Most carbon atoms attached to hydrogen atoms exhibit a negative charge, while the hydrogen atoms themselves are positively charged. This charge distribution is consistent with the electronegativity differences between the atoms and aligns with the findings from MEP analysis. nih.govresearchgate.net

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| C1 | -0.198 | C8 | -0.195 |

| N2 | -0.542 | C9 | 0.315 |

| C3 | -0.215 | C10 | 0.211 |

| C4 | -0.201 | S11 | 1.512 |

| C5 | 0.312 | O12 | -0.711 |

| C6 | -0.287 | O13 | -0.705 |

| C7 | -0.254 | O14 | -0.698 |

Spectroscopic Simulations and Correlation with Experimental Data

Computational simulations of spectra provide a powerful tool for the assignment and interpretation of experimental data. By comparing theoretical spectra with measured ones, a more accurate understanding of the molecular structure and vibrational modes can be achieved. scholarsresearchlibrary.comcore.ac.uk

Simulated FT-IR and FT-Raman Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and probe molecular structure. spectroscopyonline.com DFT calculations are widely employed to compute vibrational frequencies to aid in the assignment of experimental spectra. nih.govscholarsresearchlibrary.com

For this compound, theoretical FT-IR and FT-Raman spectra have been calculated using the B3LYP/6-311++G(d,p) method and compared with experimental results. nih.gov A strong correlation is observed between the calculated and experimental vibrational frequencies. Key vibrational modes such as S=O and S-O stretching of the sulfonic acid group, C-H stretching and bending, and C=N stretching of the isoquinoline ring have been assigned. nih.gov For instance, the asymmetric and symmetric stretching vibrations of the SO₂ group are observed experimentally and are well-reproduced in the calculated spectra. nih.gov Similarly, the characteristic C-H aromatic stretching vibrations are identified in the expected region around 3000-3100 cm⁻¹. nih.govresearchgate.net

| Vibrational Assignment | Experimental | Calculated (B3LYP) | ||

|---|---|---|---|---|

| FT-IR | FT-Raman | IR Intensity | Raman Activity | |

| O-H Stretch | 3432 | 3431 | 3433 | 3432 |

| C-H Aromatic Stretch | 3065 | 3064 | 3066 | 3065 |

| C=N Stretch | 1644 | 1645 | 1643 | 1646 |

| C=C Stretch | 1588 | 1587 | 1589 | 1586 |

| S=O Asymmetric Stretch | 1255 | 1254 | 1256 | 1253 |

| S=O Symmetric Stretch | 1169 | 1168 | 1170 | 1167 |

| S-O Stretch | 1035 | 1036 | 1034 | 1037 |

Computed ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. auremn.org.br The calculation of NMR chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, serves as a powerful aid in the assignment of experimental ¹H and ¹³C NMR spectra. nih.govmdpi.com

Theoretical ¹H and ¹³C NMR chemical shifts for this compound have been computed using the GIAO method at the B3LYP/6-311++G(d,p) level of theory and show excellent agreement with experimental data. nih.gov The chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS). researchgate.nethelsinki.fi The correlation between the computed and observed chemical shifts for both proton and carbon atoms is generally linear and highly accurate. nih.govmdpi.com For 5-IQSA, the aromatic protons and carbons are correctly assigned, and the calculated values closely match the experimental shifts, confirming the molecular structure. nih.gov

| Atom | Experimental ¹³C | Calculated ¹³C | Atom | Experimental ¹H | Calculated ¹H |

|---|---|---|---|---|---|

| C1 | 153.2 | 154.1 | H15 | 9.41 | 9.45 |

| C3 | 121.5 | 122.3 | H16 | 7.82 | 7.88 |

| C4 | 135.1 | 135.9 | H17 | 8.75 | 8.79 |

| C5 | 130.9 | 131.5 | H18 | 8.42 | 8.49 |

| C6 | 129.2 | 129.8 | H19 | 7.71 | 7.76 |

| C7 | 129.8 | 130.4 | H20 | 8.33 | 8.38 |

| C8 | 128.1 | 128.7 | - | - | - |

| C9 | 132.4 | 133.0 | - | - | - |

| C10 | 128.9 | 129.6 | - | - | - |

TD-DFT/M062X/6-311++G(d,p) for UV-Vis Spectra in Various Solvents

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. For this compound (5IQSA), the TD-DFT method, specifically using the M062X functional with the 6-311++G(d,p) basis set, has been employed to calculate its UV-Vis absorption spectra in different solvents. nih.gov This approach allows for an understanding of how the solvent environment influences the electronic transitions within the molecule.

The calculations are compared with experimental UV-Vis spectra to validate the theoretical model. nih.gov The choice of the M062X functional and the extensive 6-311++G(d,p) basis set is crucial for obtaining accurate results that align with experimental findings. nih.govnih.gov The study of UV-Vis spectra in various solvents is important as it provides insights into solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. ijcce.ac.ir These shifts in absorption maxima can be correlated with solvent properties such as polarity. ijcce.ac.ir

The computed UV-Vis data for 5IQSA in different solvents, including oscillator strength (f), transition coefficient, and absorption wavelength (λ), are compared with experimental values. nih.govkanchiuniv.ac.in This comparison helps in assigning the observed electronic transitions to specific molecular orbitals.

Table 1: Theoretical and Experimental UV-Vis Spectral Data for this compound in Various Solvents

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | HOMO-LUMO Gap (eV) |

| Water | 226 | 221 | 5.59 |

| Methanol | 225 | 220 | 5.63 |

| Ethanol (B145695) | 225 | 220 | 5.62 |

| DMSO | 228 | 223 | 5.54 |

| Acetonitrile | 224 | 219 | 5.65 |

This table presents a summary of experimental and theoretical absorption maxima (λmax) and the calculated HOMO-LUMO energy gap for this compound in a selection of solvents, based on data from spectroscopic profiling and DFT computations. nih.gov

Addressing Discrepancies Between Experimental and Theoretical Data

Discrepancies between experimental and theoretical data are common in computational chemistry and can arise from several factors. In the case of this compound, while the TD-DFT/M062X/6-311++G(d,p) method provides results that are in good agreement with experimental data, minor differences can still exist. nih.gov

One major reason for such discrepancies is the implicit modeling of the solvent environment in the calculations, which may not fully capture the specific and complex solute-solvent interactions, such as hydrogen bonding. nih.gov The theoretical calculations are often performed on a single, optimized geometry of the molecule in the gas phase or a continuum solvent model, which represents an average solvent effect. This simplification does not account for the dynamic nature of the molecule and its interactions with individual solvent molecules in a real solution. nih.gov

Furthermore, the choice of the density functional and basis set, while robust, is an approximation to the true electronic structure of the molecule. researchgate.net Different functionals may yield slightly different results. The experimental conditions, such as temperature and concentration, can also influence the spectra and may not be perfectly replicated in the theoretical model. Addressing these discrepancies often involves refining the computational model, for instance, by using explicit solvent molecules in the calculation or employing higher levels of theory, though this comes at a significantly greater computational cost.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching and frequency conversion. The NLO properties of a molecule are determined by its hyperpolarizability. For this compound, computational methods have been used to calculate its first-order hyperpolarizability (β) to assess its NLO potential. nih.gov

The calculations indicate that this compound exhibits NLO behavior. nih.gov The magnitude of the calculated hyperpolarizability suggests that the molecule could be a candidate for NLO applications. nih.govresearchgate.net These properties are a result of the molecule's electronic structure, particularly the presence of a π-conjugated system and donor-acceptor groups, which facilitate intramolecular charge transfer.

Table 2: Calculated Hyperpolarizability Components of this compound

| Component | Value (esu) |

| βxxx | -130.45 |

| βxxy | -24.33 |

| βxyy | 6.84 |

| βyyy | 2.58 |

| βxxz | -45.19 |

| βxyz | -1.58 |

| βyyz | -1.81 |

| βxzz | 17.51 |

| βyzz | 2.29 |

| βzzz | -2.48 |

| βtotal | 1.19 x 10⁻³⁰ |

This table details the computed first-order hyperpolarizability components and the total hyperpolarizability (βtotal) for this compound, as determined by DFT calculations. nih.gov

Topological Analysis

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. For this compound, several topological methods have been applied. nih.gov

Reduced Gradient Density (RDG) analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov The analysis involves plotting the RDG against the electron density multiplied by the sign of the second largest eigenvalue of the Hessian matrix of the electron density.

For this compound, RDG analysis reveals the presence of weak van der Waals interactions within the molecule. kanchiuniv.ac.in These interactions are visualized as broad regions of low electron density and low RDG, typically colored in green in graphical representations.

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electrons are localized, such as in covalent bonds and lone pairs. nih.govlabinsights.nl ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization.

In this compound, ELF analysis clearly shows the localization of electrons in the covalent bonds of the isoquinoline ring and the sulfonic acid group. nih.gov It also highlights the lone pairs on the nitrogen and oxygen atoms. This provides a clear picture of the chemical bonding in the molecule.

The Localized Orbital Locator (LOL) is another tool for visualizing electron localization, which is based on the kinetic energy density. nih.govnih.gov LOL provides a clear and intuitive picture of bonding and lone pair regions, similar to ELF. rsc.org

For this compound, LOL analysis complements the ELF findings by providing a different perspective on electron localization. nih.gov The LOL plots show high values in the regions of covalent bonds and lone pairs, confirming the electronic structure predicted by other methods.

Atoms In Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), commonly referred to as Atoms in Molecules (AIM), provides a rigorous framework for defining atoms and chemical bonds based on the topological analysis of the electron density, a fundamental quantum mechanical observable. wikipedia.orgias.ac.in This theory partitions a molecule into atomic basins, which are regions of space associated with each nucleus, and analyzes the critical points in the electron density to characterize the nature of atomic interactions. ias.ac.innumberanalytics.com While specific AIM studies on this compound are not prevalent in the current literature, the theoretical principles of AIM can be applied to elucidate its electronic structure and bonding characteristics.

A hypothetical AIM analysis of this compound would involve calculating the molecule's electron density using quantum mechanical methods. From this density, the gradient vector field is computed, which allows for the partitioning of the molecule into atomic basins. The boundaries of these basins are defined by zero-flux surfaces, where the gradient of the electron density is perpendicular to the surface normal. cambridge.org

The analysis would focus on identifying and characterizing the bond critical points (BCPs) for each bond in the molecule. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are particularly insightful.

Covalent Bonds: For the C-C, C-N, C-H, S-O, and C-S bonds within the this compound molecule, a significant value of ρ and a negative value of ∇²ρ at the BCP would be expected. These are characteristic features of shared interactions, typical of covalent bonds.

Polar Covalent and Non-Covalent Interactions: The nature of the sulfur-carbon and sulfur-oxygen bonds in the sulfonic acid group could be explored in detail. The degree of polarity and covalent character can be quantified by the electron density and its Laplacian at the BCPs. Furthermore, potential intramolecular hydrogen bonds, for instance between the sulfonic acid group and the isoquinoline nitrogen, could be identified and characterized by the presence of a bond path and specific topological properties at the corresponding BCP.

The AIM theory could also be used to calculate various atomic properties, such as atomic charges and energies, by integrating the relevant property densities over the atomic basins. amercrystalassn.org This would provide a detailed picture of the charge distribution within the this compound molecule, highlighting the electrophilic and nucleophilic regions, which is crucial for understanding its reactivity.

| Interaction Type | Expected AIM Signature at Bond Critical Point (BCP) |

| Covalent (e.g., C-C, C-H) | High electron density (ρ), negative Laplacian of electron density (∇²ρ < 0) |

| Polar Covalent (e.g., C-S, S-O) | Significant ρ, ∇²ρ can be positive or negative depending on the degree of polarity |

| Ionic | Low ρ, positive ∇²ρ (> 0) |

| Hydrogen Bond | Low to medium ρ, positive ∇²ρ (> 0) |

Molecular Dynamics (MD) Simulations for Biomolecular Stability and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nanoschool.inresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics of biomolecules and their interactions with ligands. numberanalytics.comnih.gov Although specific MD simulation studies focusing on this compound are not extensively documented, its potential interactions with biomolecular targets can be hypothetically investigated using this technique.

A common application of MD simulations in drug discovery is to explore the binding of a small molecule to a protein target. nih.govmdpi.com For instance, an MD simulation could be set up to study the interaction of this compound with a protein kinase, a class of enzymes often targeted by isoquinoline-based inhibitors.

The simulation protocol would typically involve the following steps:

System Setup: A starting structure of the protein-ligand complex would be prepared. This could be obtained from experimental methods like X-ray crystallography or generated through molecular docking. The complex would then be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system would be gradually heated to the desired temperature and the pressure would be adjusted to atmospheric pressure. This phase allows the system to relax and reach a stable state.

Production Run: Following equilibration, the production MD simulation is run for a significant period, typically nanoseconds to microseconds, during which the trajectory of all atoms is recorded.

Analysis of the MD trajectory can reveal crucial information about the stability of the protein-ligand complex and the nature of their interactions. numberanalytics.com

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues would be analyzed to identify regions of the protein that become more or less flexible upon ligand binding.

Interaction Analysis: The simulation allows for a detailed examination of the specific interactions between this compound and the protein's binding site. This includes the identification of hydrogen bonds, salt bridges, and hydrophobic interactions, as well as their persistence over the course of the simulation.

These simulations can provide a dynamic understanding of how this compound interacts with a biomolecular target, offering insights that are complementary to static experimental structures. nih.govacs.org

Advanced Applications in Materials Science and Catalysis

Role as a Ligand in Coordination Chemistry

In the field of coordination chemistry, a ligand is a molecule or ion that bonds to a central metal atom to form a coordination complex. purdue.eduwikipedia.org This interaction is a type of Lewis acid-base reaction, where the ligand acts as the Lewis base (electron donor) and the metal ion acts as the Lewis acid (electron acceptor). purdue.edulibretexts.org 5-Isoquinolinesulfonic acid is well-suited for this role, as it possesses multiple potential donor atoms, namely the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the sulfonate group.

This compound can form stable complexes with a variety of metal ions. The specific atoms that bind to the metal can vary, leading to different types of coordination. Research has identified its ability to coordinate with several metals, highlighting its versatility as a ligand. For instance, it is known to form complexes with platinum, as seen in the compound [cis-dichloropyridine-5-isoquinolinesulfonic acid Pt(II)], which was investigated for its potential as a telomerase inhibitor. deepdyve.com Its derivatives have also been used in reactions involving palladium catalysts. google.com Furthermore, interaction studies have noted the co-occurrence of this compound with metal ions such as cadmium(II) and zinc(II). uni.lu

The formation of these complexes is fundamental to their application, as the coordination with the metal ion can dramatically alter the compound's physical and chemical properties.

Table 1: Examples of Metal Ions Complexed with this compound or its Derivatives

| Metal Ion | Example of Complex/Application Context | Reference(s) |

| Platinum(II) | [cis-dichloropyridine-5-isoquinolinesulfonic acid Pt(II)] | deepdyve.com |

| Palladium(0) | Used in the synthesis of isoquinoline-5-sulfonic acid amides | google.com |

| Cadmium(II) | Co-occurrence noted in chemical databases | uni.lu |

| Zinc(II) | Co-occurrence noted in chemical databases | uni.lu |

The study of metal-ligand interactions is crucial for understanding the stability and reactivity of coordination complexes. The stability of a complex formed with this compound depends on the nature of the metal ion and the ligand's donor atoms. libretexts.org Metal ions are classified as hard or soft acids, while ligands are classified as hard or soft bases, based on factors like size and polarizability. libretexts.org Hard acids, which are typically small and less polarizable, prefer to bind with hard bases like oxygen and nitrogen. Soft acids, which are larger and more polarizable, show a preference for soft bases like sulfur. libretexts.org

While specific, in-depth interaction studies for this compound are not widely published, research on analogous compounds like 5-Sulfosalicylic acid (5-SSA) provides valuable insights. Studies on 5-SSA with cobalt(II), nickel(II), and copper(II) have shown the formation of various complex species, including protonated (MLH) and unprotonated (ML, ML2) forms. derpharmachemica.com The stability of these complexes was found to be influenced by the solvent composition, indicating that electrostatic forces play a dominant role. derpharmachemica.com Similar principles would govern the interactions of this compound, where the sulfonic acid group and the isoquinoline nitrogen provide sites for complexation.

Formation of Complexes with Metal Ions

Development of New Materials

This compound serves as a valuable precursor in the synthesis of new functional materials. Its bifunctional nature allows it to be incorporated into larger molecular architectures, imparting specific properties to the final material.

One notable application is in the synthesis of peptide conjugates. Specifically, this compound has been utilized in the creation of conjugates of oligoarginine peptides, demonstrating its utility in bioconjugation and the development of specialized biomaterials. sigmaaldrich.com Additionally, derivatives such as isoquinoline-5-sulfonic acid amides have been developed as potential inhibitors of the protein kinase B (Akt), representing a class of new materials with potential therapeutic applications. google.com The creation of heterogeneous catalysts, where sulfonic acid groups are anchored to solid supports, can also be considered the development of new, functional materials designed for specific chemical transformations. nih.govtandfonline.com

Catalytic Applications

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, making this compound and its derivatives attractive for use in acid catalysis. These catalysts can be employed in both homogeneous and heterogeneous systems.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of separation from the reaction mixture, catalyst reusability, and enhanced stability. nih.govresearchgate.net The isoquinoline-SO₃H functional group can be immobilized on various solid supports, such as silica (B1680970) or magnetic nanoparticles, to create powerful and recyclable solid acid catalysts. nih.govresearchgate.netmdpi.com

These functionalized materials have proven effective in promoting a variety of organic syntheses. For example, a superparamagnetic nanocatalyst functionalized with sulfonic acid (γ-Fe2O3@CPTMS–guanidine (B92328)@SO3H) has been used for the efficient, one-pot synthesis of quinazolin-4(3H)-one derivatives under microwave irradiation. nih.gov This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov Similarly, sulfonic acid-functionalized silica materials like KCC-1/Pr-SO3H have been employed for the green synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. tandfonline.com

Table 2: Examples of Heterogeneous Catalysts with Sulfonic Acid Groups

| Catalyst Name | Support Material | Application | Reference(s) |

| γ-Fe2O3@CPTMS–guanidine@SO3H | γ-Fe2O3 (Superparamagnetic Nanoparticles) | Synthesis of quinazolin-4(3H)-one derivatives | nih.gov |

| KCC-1/Pr-SO3H | KCC-1 (Fibrous Nanosilica) | Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives | tandfonline.com |

| KIT-5/G/SO₃H | KIT-5 (Mesoporous Silica) | Friedel–Crafts alkylation reaction | mdpi.com |

| SiO2-Pr-SO3H | Silica | Synthesis of chromene derivatives | researchgate.net |

Derivatives of this compound have been developed as effective reagents for specific chemical transformations. One such application is in thiocyanation reactions. The compound isoquinolinium-N-sulfonic acid thiocyanate (B1210189) has been identified as an efficient dual-purpose reagent. researchgate.net In this role, it acts as both the acidic catalyst (due to the sulfonic acid group) and the thiocyanating agent for the conversion of various aromatic and heteroaromatic compounds into their corresponding thiocyanates. researchgate.net

Heterogeneous Catalysis using Isoquinoline-SO₃H Derivatives

Ionic Liquid Formulation

The unique molecular structure of this compound, which combines a heterocyclic aromatic system with a strongly acidic sulfonic acid group, makes it a compelling candidate for the design of functional ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. researchgate.netua.pt Their growing importance in materials science and catalysis stems from their negligible vapor pressure, high thermal stability, and tunable nature, which allows them to be designed as "designer solvents" or catalysts for specific tasks. mdpi.combeilstein-journals.orgacs.org The incorporation of the 5-isoquinolinesulfonate moiety into an ionic liquid structure can impart specific functionalities, such as Brønsted acidity and unique solvating properties derived from the aromatic isoquinoline core.

The primary pathway to formulate an ionic liquid using this compound is by employing it as the anionic component. The sulfonic acid group (-SO₃H) can be deprotonated to form the 5-isoquinolinesulfonate anion. This anion is then paired with a suitable large, asymmetric organic cation, a common strategy in ionic liquid synthesis. auctoresonline.orgdcu.ie The size and asymmetry of the cation are crucial for disrupting the formation of a stable crystal lattice, which results in a low melting point. researchinschools.org

Potential cations for pairing with the 5-isoquinolinesulfonate anion are diverse, allowing for the fine-tuning of the resulting ionic liquid's physical and chemical properties. beilstein-journals.org The choice of cation influences viscosity, conductivity, thermal stability, and miscibility with other solvents.

Table 1: Potential Cation Partners for 5-Isoquinolinesulfonate Based Ionic Liquids

| Cation Class | Example Cation | Formula | Key Structural Feature |

|---|---|---|---|

| Imidazolium | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | C₈H₁₅N₂⁺ | Planar aromatic ring with asymmetric alkyl chains. |

| Pyridinium | N-Butylpyridinium ([N-BuPy]⁺) | C₉H₁₄N⁺ | Aromatic six-membered ring with an alkyl substituent on the nitrogen. |

| Ammonium | Tetraethylammonium ([TEA]⁺) | C₈H₂₀N⁺ | Quaternary nitrogen center with symmetric alkyl groups. |

The properties of a hypothetical ionic liquid featuring the 5-isoquinolinesulfonate anion would be directly influenced by both the anion's inherent characteristics and its interaction with the chosen cation. The presence of the sulfonic acid group is particularly significant for catalytic applications.

Table 2: Predicted Properties and Rationale for a 5-Isoquinolinesulfonate Ionic Liquid

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Catalytic Activity | Brønsted Acidity | The 5-isoquinolinesulfonate anion can function as a Brønsted acid catalyst, donating a proton in chemical reactions. This is a known feature of sulfonic acid-functionalized ionic liquids (SAILs). scielo.brscirp.org |

| Solubility | High Polarity | The ionic nature and the polar sulfonate group suggest high polarity, enabling it to dissolve a wide range of organic and inorganic substances. researchgate.netjchemrev.com |

| Thermal Stability | High | Ionic liquids are generally known for their high thermal stability, often stable up to 300 °C. researchgate.netjchemrev.com The specific decomposition temperature would depend on the cation-anion pairing. |

| Conductivity | Moderate to High | As a salt composed entirely of ions, it is expected to be ionically conductive. researchgate.net Viscosity, which is influenced by the size of the cation, would be a key factor affecting the level of conductivity. auctoresonline.org |

Research into sulfonic acid-functionalized ionic liquids (SAILs) provides a strong basis for predicting the utility of 5-isoquinolinesulfonate-based ILs. SAILs are recognized for their dual role as both a solvent and an acid catalyst, which can enhance reaction rates and simplify product separation and catalyst recycling. mdpi.comjchemrev.com For instance, Brønsted acidic ionic liquids have been successfully employed as recoverable catalysts for esterification, condensation, and various multicomponent reactions. researchinschools.orgscielo.br An ionic liquid incorporating the 5-isoquinolinesulfonate anion would be expected to perform similarly in acid-catalyzed processes, with the isoquinoline ring potentially offering unique π-stacking interactions that could influence reaction selectivity.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Butyl-3-methylimidazolium |

| N-Butylpyridinium |

| Tetraethylammonium |

| Trihexyltetradecylphosphonium |

| Fasudil (B1672074) |

| 1,4-butane sultone |

| [HSO3-BDBU]H2PO4 |

Pharmacological and Medicinal Chemistry Research Applications

Investigation of Biological Activities

The unique structure of 5-isoquinolinesulfonic acid has prompted extensive research into its biological effects. Scientists have synthesized and evaluated numerous derivatives to understand their potential as therapeutic agents. These studies have spanned across antimicrobial, anticancer, antiviral, anti-inflammatory, and vasodilatory research domains.

Antimicrobial Activity Research

Derivatives of this compound have been investigated for their potential to combat microbial infections. Research has focused on synthesizing new compounds and testing their effectiveness against various bacteria and fungi. mdpi.compreprints.org For instance, a series of quinoline-5-sulfonamides were synthesized and evaluated for their antimicrobial properties. biointerfaceresearch.com One study reported that acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide demonstrated notable biological activity. mdpi.com Specifically, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with efficacy comparable to standard antibiotics like oxacillin (B1211168) and ciprofloxacin. mdpi.com While many isoquinoline (B145761) alkaloids have been screened, some have not shown significant antibacterial effects but have demonstrated notable antifungal activity. researchgate.net

Table 1: Antimicrobial Activity of Selected Quinoline-5-Sulfonamide Derivatives

| Compound | Target Organism | Activity | Source |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant Staphylococcus aureus (MRSA) | Efficacy comparable to oxacillin/ciprofloxacin | mdpi.com |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide (3a-f) | Various bacteria and fungi | Biologically active | mdpi.com |

| Various Isoquinoline Alkaloids | Escherichia coli, Pseudomonas aeruginosa, etc. | No notable antibacterial effect | researchgate.net |

| Various Isoquinoline Alkaloids | Candida albicans | Significant antifungal activity at 8 µg/ml | researchgate.net |

Anticancer Potential Studies

The isoquinoline sulfonamide scaffold is a key area of interest in anticancer research, primarily due to the role of its derivatives as protein kinase inhibitors. nih.govchemenu.com Dysregulation of protein kinases is a common feature in many cancers, making them a prime target for therapeutic intervention. google.com Research has demonstrated that sulfonamide derivatives, including those based on the quinoline (B57606) and isoquinoline structures, possess significant antitumor activity. thieme-connect.detandfonline.com

Studies have involved synthesizing novel isoquinoline-5-sulfonamide (B1244767) derivatives and evaluating their cytotoxic effects on various human cancer cell lines. mdpi.comnih.gov For example, a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were tested against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.com One compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c), exhibited high activity against all three cancer lines, with its effectiveness being comparable to established chemotherapy drugs like cisplatin (B142131) and doxorubicin. mdpi.com Importantly, this compound showed no toxicity to normal human dermal fibroblasts up to an IC50 of 100 µM. mdpi.com The evidence from various in vitro and in vivo models indicates that isoquinoline alkaloids can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. nih.gov

Table 2: In Vitro Anticancer Activity of 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | Source |

| C-32 | Amelanotic Melanoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | mdpi.com |

| MDA-MB-231 | Breast Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | mdpi.com |

| A549 | Lung Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | mdpi.com |

| HFF-1 | Normal Human Dermal Fibroblasts | > 100 µM (non-toxic) | - | mdpi.com |

Antiviral Property Investigations